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molecular formula C8H12O2 B173652 2-Oxocycloheptane-1-carbaldehyde CAS No. 1589-24-8

2-Oxocycloheptane-1-carbaldehyde

Cat. No. B173652
M. Wt: 140.18 g/mol
InChI Key: NRWWBIUKYXKRGS-UHFFFAOYSA-N
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Patent
US07875625B2

Procedure details

In an argon atmosphere, sodium hydride (60%; 55.2 g, 1.38 mol) was suspended in ether (2 L), and ethanol (2.5 mL) was added thereto at room temperature. Then, a liquid mixture of cycloheptanone (141 g, 1.26 mol) and ethyl formate (152 mL, 1.84 mol) was added dropwise to the mixture over 2 hours, and the resulting mixture was stirred at the same temperature for 20 hours. Ethanol (25 mL) was added to the reaction solution, subsequently water (1.2 L) was added, and the mixture was separated. The resultant was extracted with a 10% (w/v) aqueous solution of sodium hydroxide, and then the aqueous layers were combined and washed with ether. 15% (v/v) hydrochloric acid was added to the aqueous layer under ice cooling to adjust the aqueous layer to pH 3 to 4, and then the mixture was extracted twice with ether, washed with saturated solution of sodium chloride, and then dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and thus the title compound (174 g, 99%) was obtained as a pale orange oil.
Quantity
55.2 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
141 g
Type
reactant
Reaction Step Three
Quantity
152 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.2 L
Type
solvent
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five
Yield
99%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:5])[CH3:4].[C:6]1(=[O:13])C[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1.C(OCC)=O>CCOCC.O>[CH:3]([CH:4]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][C:6]1=[O:13])=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
55.2 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
141 g
Type
reactant
Smiles
C1(CCCCCC1)=O
Name
Quantity
152 mL
Type
reactant
Smiles
C(=O)OCC
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1.2 L
Type
solvent
Smiles
O
Step Five
Name
Quantity
2 L
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at the same temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
ADDITION
Type
ADDITION
Details
was added dropwise to the mixture over 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the mixture was separated
EXTRACTION
Type
EXTRACTION
Details
The resultant was extracted with a 10% (w/v) aqueous solution of sodium hydroxide
WASH
Type
WASH
Details
washed with ether
ADDITION
Type
ADDITION
Details
15% (v/v) hydrochloric acid was added to the aqueous layer under ice cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with ether
WASH
Type
WASH
Details
washed with saturated solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(=O)C1C(CCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 174 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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